4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride
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Overview
Description
Ulixertinib hydrochloride is a novel, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It has shown high potency and selectivity for ERK1/2, making it a promising candidate for the treatment of various cancers, particularly those with mutations in the mitogen-activated protein kinase (MAPK) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ulixertinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ulixertinib hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ulixertinib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Ulixertinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study ERK1/2 signaling pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival.
Medicine: Under clinical trials for the treatment of various cancers, including melanoma, colorectal cancer, and pancreatic cancer.
Mechanism of Action
Ulixertinib hydrochloride exerts its effects by inhibiting the activity of ERK1/2, which are key components of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting ERK1/2, ulixertinib hydrochloride disrupts the signaling cascade, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trametinib: A MEK inhibitor used in combination with BRAF inhibitors for the treatment of melanoma.
Binimetinib: Another MEK inhibitor with similar applications.
Cobimetinib: Used in combination with vemurafenib for the treatment of BRAF-mutant melanoma .
Uniqueness
Ulixertinib hydrochloride is unique in its high selectivity and potency for ERK1/2, making it a valuable tool for studying ERK1/2 signaling and a promising candidate for targeted cancer therapy. Its reversible and ATP-competitive inhibition mechanism also distinguishes it from other inhibitors .
Properties
Molecular Formula |
C21H23Cl3N4O2 |
---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H |
InChI Key |
DKGYQCPFBWFTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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